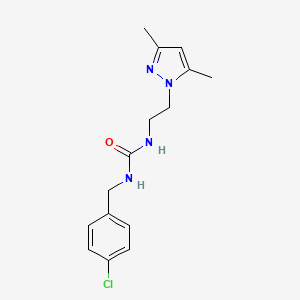
1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a derivative of urea where the typical hydrogen atoms are replaced by an aryl group and an alkyl group that contains a pyrazole ring. This structure suggests that the compound could have interesting biological activity, potentially in the realm of anticancer properties, as indicated by related compounds in the literature.
Synthesis Analysis
The synthesis of related compounds, such as 1-aryl-3-(2-chloroethyl) ureas, has been reported to involve the use of 4-phenylbutyric acid and alkylanilines . These compounds were synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells, suggesting a potential pathway for synthesizing the compound . Additionally, the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas has been achieved through the Curtius reaction, which involves the interaction of carbonyl azides with primary aliphatic and aromatic amines . This method could potentially be adapted for the synthesis of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
While the specific molecular structure of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is not detailed in the provided papers, the structure can be inferred based on the general framework of related compounds. The presence of a pyrazole ring, as seen in the synthesis of related ureas , suggests that the compound may exhibit certain electronic and steric properties that could influence its biological activity. The chlorobenzyl group may also contribute to the compound's overall lipophilicity and potential to interact with biological targets.
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can vary widely depending on the substituents attached to the nitrogen atoms. In the case of 1-aryl-3-(2-chloroethyl) ureas, the presence of the chloroethyl group is significant because it is known to participate in alkylating reactions, which is a common mechanism of action for certain anticancer drugs . The pyrazole ring, as part of the alkyl group, may also engage in various chemical reactions, potentially including interactions with enzymes or nucleophilic sites within biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea would likely include moderate solubility in organic solvents due to the presence of both polar (urea) and nonpolar (chlorobenzyl) groups. The compound's melting point, boiling point, and stability would depend on the precise molecular structure and the intermolecular forces at play. The cytotoxicity of similar compounds suggests that this urea derivative may also possess biological activity that could be explored in further studies .
Scientific Research Applications
Antibacterial Applications
The synthesis of heterocyclic compounds containing sulfonamido moieties, including urea derivatives, has been aimed at developing new antibacterial agents. These compounds have shown promising antibacterial activity, suggesting the potential of urea derivatives in combating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Catalytic Applications
Urea has been utilized as a catalyst in the one-pot synthesis of highly functionalized pyrano[2,3-c]pyrazole derivatives. This process showcases the versatility of urea in facilitating multicomponent chemical transformations, indicating its utility in synthetic chemistry applications (Li, Ruzi, Ablajan, & Ghalipt, 2017).
Material Science Applications
The gelation properties of urea derivatives have been studied, showing that urea can lead to the formation of thixotropic, heat-reversible gels. This property is valuable in the development of novel materials with potential applications in drug delivery and tissue engineering (Kirschbaum & Wadke, 1976).
Anticancer Research
Research into 1-aryl-3-(2-chloroethyl) ureas has demonstrated their potential as anticancer agents. These compounds have been evaluated in vitro for their cytotoxicity against human adenocarcinoma cells, revealing their promise in the development of new cancer therapies (Gaudreault, Lacroix, Pagé, & Joly, 1988).
Acaricidal Activity
The synthesis of N-substituted-phenyl-N′-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)(thio)urea and its derivatives has been explored for their acaricidal activity. Preliminary bioassay tests indicate that these compounds exhibit some level of effectiveness against mites, suggesting their potential use in pest control (Xie, 2007).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,5-dimethylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-11-9-12(2)20(19-11)8-7-17-15(21)18-10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPJBTSUJYEBBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(adamantane-1-carbonylamino)-3-(4-chlorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3011527.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3011528.png)
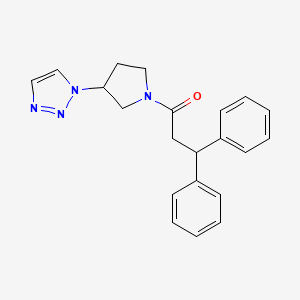
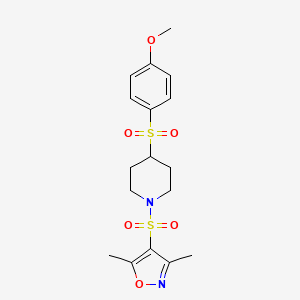
![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B3011532.png)

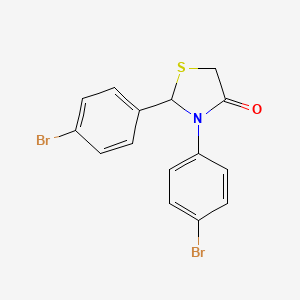
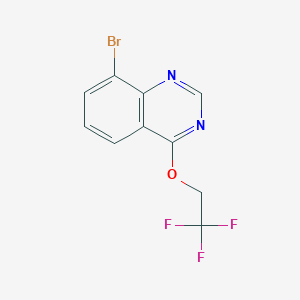

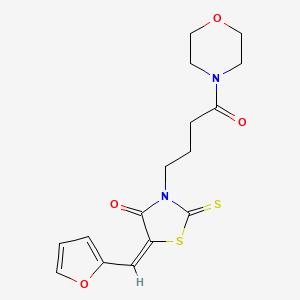
![3-fluoro-4-methyl-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B3011545.png)
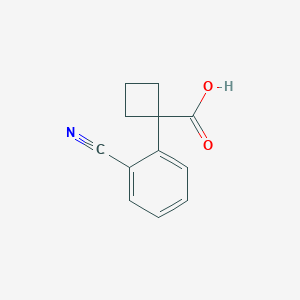
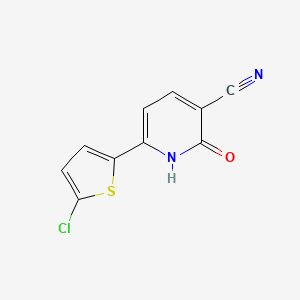
![2-methyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3011550.png)